1-Ethyl-3-methylimidazolium Dicyanomethanide
Overview
Description
1-Ethyl-3-methylimidazolium dicyanomethanide is an ionic liquid known for its unique properties and applications. It is often used as a solvent in various chemical reactions and as an electrolyte in batteries and capacitors. This compound is considered a greener alternative to traditional organic solvents due to its non-toxicity .
Preparation Methods
1-Ethyl-3-methylimidazolium dicyanomethanide can be synthesized through a series of chemical reactions. The primary synthetic route involves the reaction of 1-methylimidazole with bromoethane to form 1-ethyl-3-methylimidazolium bromide. This intermediate is then reacted with silver cyanide under basic conditions to yield this compound .
Chemical Reactions Analysis
1-Ethyl-3-methylimidazolium dicyanomethanide undergoes various chemical reactions, including:
Oxidation and Reduction: This compound can participate in redox reactions, often facilitated by its ionic nature.
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the dicyanomethanide anion acts as a nucleophile.
Catalytic Reactions: It serves as a catalyst in the O-acetylation of alcohols and carbohydrates.
Common reagents used in these reactions include silver cyanide, bromoethane, and various bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-3-methylimidazolium dicyanomethanide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ethyl-3-methylimidazolium dicyanomethanide involves its ionic nature, which allows it to interact with various molecular targets. In catalytic reactions, it acts as an active base catalyst, facilitating the transfer of functional groups. Its ability to dissolve a wide range of substances makes it an effective solvent in various chemical processes .
Comparison with Similar Compounds
1-Ethyl-3-methylimidazolium dicyanomethanide is unique compared to other similar compounds due to its specific ionic structure and properties. Similar compounds include:
1-Butyl-3-methylimidazolium tetrafluoroborate: Used in similar applications but has different ionic properties.
1-Ethyl-3-methylimidazolium bromide: Another ionic liquid with different anionic components, affecting its reactivity and applications.
These compounds share some applications but differ in their chemical behavior and specific uses.
Properties
IUPAC Name |
2-cyanoethenylideneazanide;1-ethyl-3-methylimidazol-3-ium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.C3HN2/c1-3-8-5-4-7(2)6-8;4-2-1-3-5/h4-6H,3H2,1-2H3;1H/q+1;-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBUMGZTLHKAKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)C.C(=C=[N-])C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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